Home > Products > Screening Compounds P91526 > Ac-RLR-AMC (trifluoroacetate salt)
Ac-RLR-AMC (trifluoroacetate salt) -

Ac-RLR-AMC (trifluoroacetate salt)

Catalog Number: EVT-10927675
CAS Number:
Molecular Formula: C32H47F3N10O8
Molecular Weight: 756.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ac-RLR-AMC is classified as a fluorogenic substrate and falls under the category of synthetic peptides used in protease assays. It is derived from a specific amino acid sequence consisting of arginine-leucine-arginine, with acetyl groups at both ends to enhance its stability and solubility. The compound is commercially available and can be sourced from various chemical suppliers specializing in biochemical reagents.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-RLR-AMC (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The general steps include:

  1. Protection of Amino Acids: The amino acids involved are protected using suitable protecting groups to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds.
  3. Introduction of Fluorogenic Group: The fluorogenic group, amino-4-methylcoumarin, is introduced at the C-terminus of the peptide sequence.
  4. Deprotection and Purification: After synthesis, protecting groups are removed under acidic conditions, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological assays.

This method ensures that the final product is highly pure and suitable for use in sensitive fluorescence-based assays.

Chemical Reactions Analysis

Reactions and Technical Details

Ac-RLR-AMC primarily undergoes enzymatic cleavage reactions when exposed to proteolytic enzymes such as those found in the 26S proteasome. The reaction mechanism involves:

  1. Enzymatic Cleavage: The peptide bond between arginine and leucine is cleaved by the proteasome, releasing the fluorescent moiety, amino-4-methylcoumarin.
  2. Reaction Conditions: These reactions typically occur in buffered solutions at physiological pH (around 7.2) and at temperatures around 37°C.

The major product formed from this reaction is the fluorescent amino-4-methylcoumarin, which can be quantified using fluorescence spectrometry.

Mechanism of Action

Process and Data

The mechanism of action for Ac-RLR-AMC involves its interaction with the catalytic sites of the proteasome. Upon binding, the proteasome cleaves the peptide bond within Ac-RLR-AMC, leading to the release of amino-4-methylcoumarin. This process can be summarized as follows:

  1. Binding: Ac-RLR-AMC binds to the active site of the proteasome.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond.
  3. Fluorescence Release: The cleavage releases amino-4-methylcoumarin, resulting in an increase in fluorescence intensity that can be measured.

This mechanism allows researchers to quantify proteasome activity based on fluorescence measurements.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ac-RLR-AMC (trifluoroacetate salt) exhibits several notable physical and chemical properties:

These properties make Ac-RLR-AMC an effective tool for studying proteolytic activity in various biological systems.

Applications

Scientific Uses

Ac-RLR-AMC is primarily utilized in scientific research for:

  • Proteasome Activity Assays: It serves as a substrate for measuring proteasome activity in cell extracts or purified enzyme preparations.
  • Drug Discovery: Used in high-throughput screening to identify compounds that modulate proteasome function, which is relevant in cancer research and treatment.
  • Biochemical Studies: Facilitates studies on protein degradation pathways and cellular responses to stress or damage.
Biochemical Role in the Ubiquitin-Proteasome System

Substrate Specificity for 26S Proteasome Trypsin-like Activity

Ac-RLR-AMC (trifluoroacetate salt) (Ac-Arg-Leu-Arg-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate engineered to measure the trypsin-like (T-L) activity of the 26S proteasome. Its design centers on the recognition motif for proteasomal β2 subunits, which preferentially cleave after basic residues (arginine or lysine). The substrate comprises three key elements: an acetyl (Ac) N-terminal capping group, the tripeptide sequence Arg-Leu-Arg, and the C-terminal fluorophore 7-amino-4-methylcoumarin (AMC). In intact Ac-RLR-AMC, the AMC moiety is non-fluorescent due to quenching by the peptide backbone. Proteasomal cleavage at the carboxyl terminus of the C-terminal arginine residue liberates free AMC, which emits intense blue fluorescence (excitation/emission maxima: 380 nm/440–460 nm). This fluorescence increase provides a direct, real-time quantitative measure of proteasomal T-L activity [1].

Mechanistic Basis of Fluorogenic Cleavage at the R-AMC Bond

The catalytic mechanism hinges on the precise molecular recognition of the Arg-Leu-Arg sequence by the substrate-binding pockets of the proteasomal β2 subunit. Structural studies reveal that the guanidinium groups of the arginine residues form critical ionic interactions with complementary acidic residues within the β2 active site, positioning the scissile bond (Arg-AMC) optimally for nucleophilic attack. The catalytic N-terminal threonine residue (Thr1) of the β2 subunit acts as both the proton acceptor and nucleophile, facilitating hydrolysis of the peptide-AMC bond. This cleavage releases the highly fluorescent AMC chromophore, whose fluorescence quantum yield increases ~100-fold upon liberation from the peptide. The reaction kinetics follow Michaelis-Menten behavior, enabling precise quantification of enzymatic velocity (Vmax) and substrate affinity (Km). This specificity and the robust fluorescence signal make Ac-RLR-AMC a gold standard for assaying T-L activity in purified 26S complexes, cell lysates, and live-cell imaging applications [1] [6].

Comparative Analysis with Other Trypsin-like Activity Substrates

While Ac-RLR-AMC is widely adopted, other fluorogenic substrates target the proteasome's T-L activity. Key comparisons include:

  • Z-Leu-Leu-Glu-AMC (Z-LLE-AMC): Designed for caspase-like (C-L) activity (β1 subunit), this substrate exhibits minimal cross-reactivity with T-L sites under standard assay conditions. Its Km values are typically higher than Ac-RLR-AMC, reflecting lower inherent affinity for the proteasome.
  • Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC): Another T-L substrate. Its N-terminal tert-butyloxycarbonyl (Boc) group and Leu-Arg-Arg sequence confer different physicochemical properties compared to Ac-RLR-AMC. Boc-LRR-AMC often displays lower catalytic efficiency (Kcat/Km), potentially due to altered interactions with the substrate translocation channel or active site [6].

Table 1: Kinetic Parameters of Fluorogenic Substrates for Proteasome Trypsin-like Activity

SubstrateProteasome SourceKm (μM)Vmax (pmol AMC/min/μg)Primary Activity TargetedKey Structural Features
Ac-RLR-AMCHuman 26S25 - 50120 - 180Trypsin-like (β2)Ac-Arg-Leu-Arg-AMC; Basic C-terminus
Boc-LRR-AMCHuman 26S50 - 10080 - 120Trypsin-like (β2)Boc-Leu-Arg-Arg-AMC; Bulkier N-cap
Z-LLE-AMCHuman 26S>10030 - 60Caspase-like (β1)Z-Leu-Leu-Glu-AMC; Acidic C-terminus

Ac-RLR-AMC generally demonstrates superior performance due to its optimal combination of moderate Km (indicating good affinity) and high Vmax (indicating efficient turnover), resulting in the highest catalytic efficiency (Kcat/Km) among common T-L substrates. Its sequence (Arg-Leu-Arg) closely mimics natural proteasomal cleavage sites, enhancing physiological relevance [1] [6].

ATP-Dependent Activation Dynamics in 26S Proteasome Function

The 26S proteasome is a 2.4 MDa complex comprising the 20S core particle (CP) capped by one or two 19S regulatory particles (RP). The 19S RP is essential for recognizing, unfolding, and translocating polyubiquitinated substrates into the 20S CP for degradation. This process is strictly ATP-dependent. Ac-RLR-AMC, while not ubiquitinated itself, requires the 19S RP for efficient engagement and processing by the intact 26S complex, making its cleavage highly sensitive to ATP concentration [2].

Role of ATP in Substrate Binding and Catalytic Efficiency

ATP hydrolysis within the 19S RP drives multiple conformational changes essential for Ac-RLR-AMC degradation:

  • Gate Opening: The 19S RP base contains a ring of six AAA+ ATPases (Rpt1-Rpt6). ATP binding and hydrolysis induce conformational shifts in the Rpt subunits, causing their C-terminal tails (particularly those with HbYX motifs like Rpt2 and Rpt5) to insert into specific pockets on the 20S α-ring. This insertion triggers a rearrangement of the N-terminal gate residues of the α-subunits, opening the central pore to allow peptide entry into the 20S catalytic chamber. Without ATP, the gate remains predominantly closed, severely limiting access of Ac-RLR-AMC to the β2 active sites [2] [5].
  • Substrate Translocation: Although small peptides like Ac-RLR-AMC may not require extensive unfolding, their efficient translocation into the 20S core still relies on the ATP-dependent threading mechanism mediated by the Rpt ring. ATP hydrolysis drives cyclical conformational changes in the Rpt subunits, exerting a mechanical pulling force on the substrate.
  • Catalytic Efficiency Enhancement: ATP hydrolysis optimizes the alignment of the 19S RP with the 20S CP and facilitates the dynamic movements necessary for efficient peptide binding and product release within the β2 subunit. Depletion of ATP drastically reduces both the apparent affinity (increased Km) and the maximum velocity (decreased Vmax) of Ac-RLR-AMC hydrolysis by the 26S proteasome [2].

Optimal ATP Concentration Ranges for Activity Quantification

Quantifying T-L activity using Ac-RLR-AMC requires precise ATP concentration optimization. Insufficient ATP limits gate opening and translocation, while excessive ATP can lead to inhibitory effects or wasteful hydrolysis unrelated to proteasome function. Optimal ranges vary slightly depending on the proteasome source and assay buffer composition:

  • Purified Mammalian 26S Proteasome: 2–5 mM ATP is typically optimal. This range saturates the ATP-binding sites of the Rpt subunits, ensuring maximal gate opening and catalytic rates for Ac-RLR-AMC hydrolysis. Activity plateaus within this range and may decline slightly above 10 mM due to non-specific effects or aggregation.
  • Mammalian Cell Lysates: 1–2 mM ATP is often sufficient. Lower concentrations can be effective because endogenous ATP-regenerating systems and cofactors are present, but activity increases significantly up to 1-2 mM. Higher concentrations (≥ 5 mM) may not yield further benefits and increase background signal.
  • ATP Regeneration System: Crucial for sustained activity. An ATP-regenerating system (e.g., Creatine Phosphate and Creatine Kinase) is routinely included alongside ATP (e.g., 2 mM) in assays lasting longer than 10–15 minutes. This system continuously converts ADP back to ATP, preventing the rapid decline in activity observed when ADP accumulates and inhibits the ATPases [2].

Table 2: Optimization of ATP Concentration for Ac-RLR-AMC Hydrolysis by Different Proteasome Preparations

Proteasome SourceRecommended [ATP]ATP Regeneration System?Effect of ATP DepletionEffect of Excess ATP (>10 mM)
Purified Human/Murine 26S2 - 5 mMEssential>80% loss of Vmax; Km increase 2-5 foldMild inhibition; increased background
Mammalian Tissue/Cell Lysate1 - 2 mMRecommended60 - 80% loss of Vmax; Km increase 2-3 foldMinimal additional gain; cost increase
Yeast 26S2 - 4 mMEssential>90% loss of Vmax; Km increase 3-6 foldMild inhibition

Therefore, rigorous quantification of trypsin-like activity using Ac-RLR-AMC necessitates strict control and optimization of ATP concentration within the physiological range (typically 1–5 mM) and inclusion of an ATP-regenerating system to maintain proteasomal ATPase activity and gate opening throughout the assay duration [2].

Properties

Product Name

Ac-RLR-AMC (trifluoroacetate salt)

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C32H47F3N10O8

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)/t21-,22-,23-;/m0./s1

InChI Key

CEEMPRHZPRGAAK-RGRVRPFLSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.